molecular formula C12H17BFNO2 B1442318 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1231892-80-0

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1442318
M. Wt: 237.08 g/mol
InChI Key: JQYPICYMRVGSCU-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H17BFNO2 . It is a derivative of boric acid and is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .


Chemical Reactions Analysis

The compound is an important boric acid derivative and is obtained by a two-step substitution reaction .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 294.13 and its InChI Code is 1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-10(6-7-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 .

Scientific Research Applications

Organic Synthesis and Drug Research

  • Summary of Application : This compound is an important boric acid derivative . Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
  • Methods of Application : The title compound is obtained by a two-step substitution reaction . The structure of the title compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the title compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
  • Results or Outcomes : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . In addition, DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the title compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the title compound .

Boron Neutron Capture Therapy and Drug Transport Polymers in Cancer Treatment

  • Summary of Application : Boronic acid pinacol ester compounds, such as the one you mentioned, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
  • Methods of Application : The compound is used as a reaction intermediate in the synthesis of drugs for cancer treatment . The specific methods of application would depend on the type of cancer and the specific drug being synthesized.
  • Results or Outcomes : The use of these compounds in cancer treatment has shown promising results, with good biological activity and pharmacological effects .

Fluorine-Containing Drugs

  • Summary of Application : Fluorine-containing compounds are widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
  • Methods of Application : The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
  • Results or Outcomes : The use of fluorine in drug compounds has led to the development of highly effective and stable medications .

Amide Local Anesthetics

  • Summary of Application : Amide local anesthetics are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
  • Results or Outcomes : The use of amide local anesthetics in cancer surgery has shown promising results, potentially improving outcomes for patients .

Glycol Protection and Asymmetric Synthesis of Amino Acids

  • Summary of Application : Boric acid compounds are often used in glycol protection and asymmetric synthesis of amino acids .
  • Results or Outcomes : The use of these compounds in glycol protection and asymmetric synthesis of amino acids has shown promising results, with good biological activity and pharmacological effects .

Diels–Alder and Suzuki Coupling Reactions

  • Summary of Application : Boric acid compounds are often used in Diels–Alder and Suzuki coupling reactions .
  • Results or Outcomes : The use of these compounds in Diels–Alder and Suzuki coupling reactions has shown promising results, with good biological activity and pharmacological effects .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P305, P351, and P338 .

properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYPICYMRVGSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Synthesis routes and methods

Procedure details

A mixture of Intermediate 2-(2-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (500 mg), 10% palladium on carbon (50 mg) and ethyl acetate (20 ml) was stirred under 1 atmosphere of hydrogen for 16 h. The mixture was sparged with nitrogen and filtered. The filtrate was concentrated to provide the title compound, which was used without further purification. MS m/z 237.1 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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